Pyren-2-ol
Overview
Description
Pyren-2-ol, also known as this compound, is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₀O. It is a derivative of pyrene, characterized by the presence of a hydroxyl group at the second position of the pyrene ring. This compound is notable for its photophysical properties and its role in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyren-2-ol can be synthesized through several methods. One common approach involves the photochemical reduction of pyrene in the presence of triphenyltin hydride . Another method includes the fusion of pyrene-3-sulfonic acid with sodium hydroxide, followed by desulfonation with hot, dilute sulfuric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions: Pyren-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrenequinones.
Reduction: Reduction reactions can yield dihydropyrenes.
Substitution: Electrophilic aromatic substitution reactions are common, particularly at the 1, 3, 6, and 8 positions of the pyrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like tert-butyl chloride can be employed for selective substitution reactions.
Major Products:
Oxidation: Pyrenequinones.
Reduction: Dihydropyrenes.
Substitution: Various substituted pyrenes depending on the electrophile used.
Scientific Research Applications
Pyren-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for their interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Pyren-2-ol involves its interaction with various molecular targets. Its hydroxyl group allows it to form hydrogen bonds and engage in other non-covalent interactions. These properties make it useful in studying molecular recognition processes and in the design of supramolecular structures .
Comparison with Similar Compounds
- Naphthalenes
- Phenanthrenes
- Other Pyrenes
- Phenols
Comparison: Pyren-2-ol is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. Compared to other pyrene derivatives, this compound’s hydroxyl group enhances its solubility in polar solvents and its ability to participate in hydrogen bonding .
Properties
IUPAC Name |
pyren-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFFJDXMGAZKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229267 | |
Record name | 2-Pyrenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78751-58-3 | |
Record name | 2-Pyrenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78751-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078751583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30229267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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